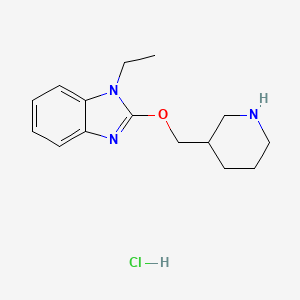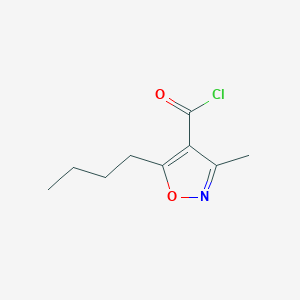
4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the cyclization of 2-(2-methyl-5-phenyl-pyrrol-1-yl)phenol (also known as 2-(2-methyl-5-phenylpyrrol-1-yl)phenol) with an appropriate piperidine derivative. The reaction proceeds under specific conditions, leading to the formation of the desired product. Detailed synthetic routes and optimization strategies are documented in the literature .
Molecular Structure Analysis
The molecular structure of 4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride consists of a piperidine ring fused to a phenylpyrrole moiety. The chlorine atom is attached to the piperidine nitrogen. The compound’s molecular weight is approximately 249.31 g/mol, and it exhibits a logP value of 4. The exact mass is 249.12 g/mol, and the topological polar surface area (PSA) is 25.2 Ų .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including alkylation, acylation, and cyclization. Its reactivity depends on the functional groups present and the reaction conditions. For instance, it can undergo nucleophilic substitution reactions at the piperidine nitrogen or aromatic substitution reactions at the phenyl ring. Detailed investigations into its reactivity and potential transformations are essential for understanding its behavior .
Propiedades
IUPAC Name |
4-[(2-methyl-5-phenylpyrrol-1-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-14-7-8-17(16-5-3-2-4-6-16)19(14)13-15-9-11-18-12-10-15;/h2-8,15,18H,9-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIIUFXBVJJQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671413 | |
| Record name | 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185319-66-7 | |
| Record name | 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-Chloro-quinoxalin-2-yl)-piper idin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500733.png)







![3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500750.png)




